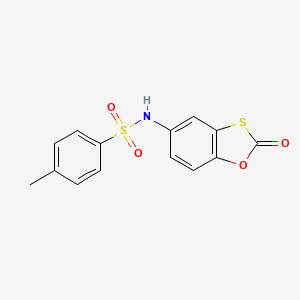

4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide

Description

4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoxathiol ring, which is a heterocyclic compound containing both sulfur and oxygen atoms

Properties

IUPAC Name |

4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S2/c1-9-2-5-11(6-3-9)21(17,18)15-10-4-7-12-13(8-10)20-14(16)19-12/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFCMZHWXRMRKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide typically involves multi-step procedures. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with an aqueous ammonia solution to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom in the benzoxathiol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups attached to the sulfonamide moiety.

Scientific Research Applications

4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as an inhibitor of human carbonic anhydrase enzymes, which are targets for the treatment of glaucoma, epilepsy, and certain cancers.

Biological Studies: It is used in studies exploring its antimicrobial properties, particularly against antibiotic-resistant bacteria.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase enzymes, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby modulating physiological processes such as intraocular pressure and pH regulation . The benzoxathiol ring and sulfonamide group play crucial roles in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound shares a similar sulfonamide structure but contains an oxazole ring instead of a benzoxathiol ring.

4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another related compound with an oxazole ring and a hydroxyl group.

Uniqueness

4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is unique due to the presence of the benzoxathiol ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides and contributes to its specific interactions with molecular targets.

Biological Activity

4-Methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzothiazole moiety that may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O3S |

| Molecular Weight | 234.26 g/mol |

| IUPAC Name | 4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |

Antimicrobial Activity

Studies have demonstrated that compounds similar to 4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives containing the benzothiazole structure have shown potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range of 0.12 to 0.98 µg/mL, indicating strong antibacterial efficacy compared to standard antibiotics .

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines. In vitro studies using RAW 264.7 macrophages showed that these compounds significantly reduce nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways .

Anticancer Properties

Recent investigations into the anticancer potential of sulfonamide derivatives have revealed promising results. For example, certain derivatives have exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

-

Antibacterial Efficacy

- A study evaluated the antibacterial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 4-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide displayed superior antibacterial activity with MIC values significantly lower than those of conventional antibiotics .

- Anti-inflammatory Mechanisms

- Cytotoxicity in Cancer Cells

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.